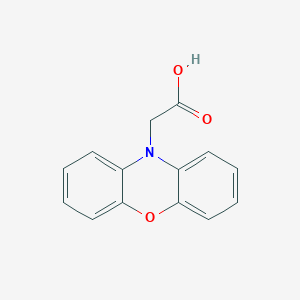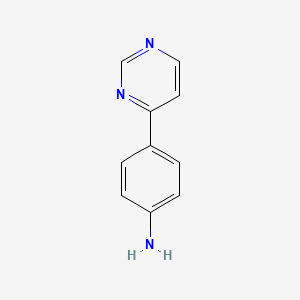
4-(4-Aminophenyl)pyrimidine
描述
4-(4-Aminophenyl)pyrimidine is an aromatic heterocyclic compound that features a pyrimidine ring substituted with an aminophenyl group at the fourth position
作用机制
Mode of Action
The compound interacts with its targets by suppressing the activation of IGF1R and Src . This interaction results in significant inhibition of the viability of several non-small cell lung cancer (NSCLC) cell lines in vitro by inducing apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways associated with IGF1R and Src. The inhibition of these pathways leads to downstream effects such as the suppression of cancer cell growth and the induction of apoptosis .
Pharmacokinetics
It’s worth noting that the compound’s potential as an anticancer agent has been evaluated in vitro and in vivo, suggesting that it possesses favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The action of 4-(4-Aminophenyl)pyrimidine results in marked suppression of the activation of IGF1R and Src, leading to significant inhibition of the viability of several NSCLC cell lines . This is achieved through the induction of apoptosis, a process that leads to programmed cell death . In vivo, the administration of this compound has been shown to significantly suppress the growth of H1299 NSCLC xenograft tumors without overt toxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
生化分析
Biochemical Properties
4-(4-Aminophenyl)pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis . By inhibiting DHODH, this compound can disrupt the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to induce apoptosis in non-small cell lung cancer (NSCLC) cell lines by inhibiting the activation of insulin-like growth factor receptor (IGF1R) and Src pathways . This inhibition leads to a decrease in cell viability and an increase in programmed cell death, demonstrating the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of DHODH, preventing the enzyme from catalyzing the oxidation of dihydroorotate to orotate, a key step in pyrimidine biosynthesis . Additionally, this compound inhibits the activation of IGF1R and Src pathways by binding to these receptors and blocking their downstream signaling cascades . These interactions result in the modulation of gene expression and cellular processes, ultimately leading to the compound’s observed biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged exposure in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth in NSCLC xenograft models without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, indicating that a minimum concentration of the compound is required to achieve its desired biochemical and cellular effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including pyrimidine biosynthesis and degradation. The compound interacts with enzymes such as DHODH, which catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidine nucleotides . Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of other enzymes and proteins involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its uptake and localization within cells . Once inside the cell, this compound can accumulate in specific cellular compartments, where it interacts with target biomolecules and exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can interact with enzymes, proteins, and other biomolecules to modulate cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 4-(4-Aminophenyl)pyrimidine can be synthesized through several methods. One common approach involves the reaction of (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one with benzamidine hydrochloride in ethanol in the presence of potassium hydroxide . This reaction yields 4-(4-aminophenyl)-2,6-diphenylpyrimidine, which can be further modified to obtain the desired compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4-(4-Aminophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions to form derivatives such as N-acyl and N-aryl compounds.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems, such as quinazolines and pyrimido[4,5-d]pyrimidines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like acyl chlorides and anhydrides are commonly used under mild conditions.
Cyclization: Cyclization reactions often require heating and the presence of catalysts or base reagents like ammonium acetate.
Major Products:
N-acyl and N-aryl derivatives: These are formed through substitution reactions at the amino group.
Fused heterocycles: Products like quinazolines and pyrimido[4,5-d]pyrimidines are obtained through cyclization reactions.
科学研究应用
4-(4-Aminophenyl)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including anticancer and antiviral agents.
Materials Science: The compound is used in the fabrication of high-performance polyimide fibers, which exhibit excellent thermal stability and mechanical properties.
Organic Synthesis: It is a versatile intermediate in the synthesis of complex heterocyclic compounds.
相似化合物的比较
4-Aminopyrazolo[3,4-d]pyrimidine: This compound is structurally similar and has been studied for its dual inhibition of IGF1R and Src pathways in cancer therapy.
Pyrimido[4,5-d]pyrimidine: Another related compound that exhibits diverse biological activities, including antiproliferative and anti-inflammatory effects.
Uniqueness: 4-(4-Aminophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in forming various derivatives and fused heterocycles makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
4-pyrimidin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLHTYTXOOJJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363921 | |
| Record name | 4-(4-Aminophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69491-58-3 | |
| Record name | 4-(4-Aminophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)



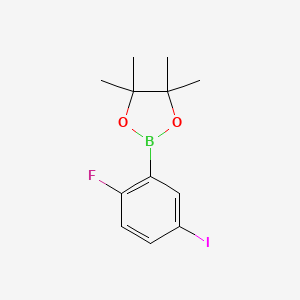
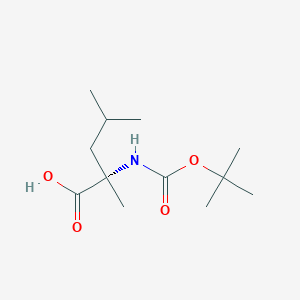

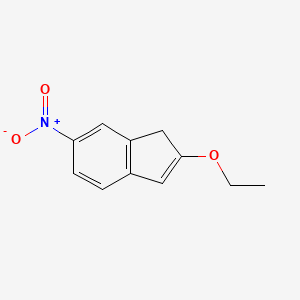



![Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6291997.png)
